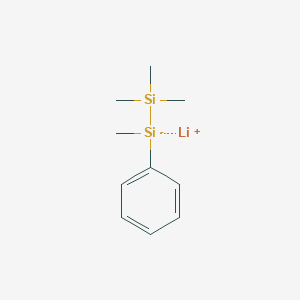
Lithium;methyl-phenyl-trimethylsilylsilanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;methyl-phenyl-trimethylsilylsilanide is an organolithium compound that features a lithium atom bonded to a methyl-phenyl-trimethylsilylsilanide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lithium;methyl-phenyl-trimethylsilylsilanide can be synthesized through the reaction of methyl-phenyl-trimethylsilylsilanide chloride with lithium metal in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically occurs at low temperatures to prevent decomposition and to ensure high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reaction vessels, optimizing reaction conditions, and ensuring proper handling and storage of reactive intermediates.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;methyl-phenyl-trimethylsilylsilanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: The lithium atom can be substituted by other electrophiles, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Reduced organosilicon compounds.
Substitution: New organosilicon compounds with different functional groups.
Applications De Recherche Scientifique
Lithium;methyl-phenyl-trimethylsilylsilanide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of lithium;methyl-phenyl-trimethylsilylsilanide involves the reactivity of the lithium atom and the silicon-containing group. The lithium atom can act as a nucleophile, attacking electrophilic centers in other molecules. The trimethylsilyl group provides steric protection and can influence the reactivity of the compound by stabilizing intermediates .
Comparaison Avec Des Composés Similaires
Similar Compounds
(Trimethylsilyl)methyllithium: Similar in structure but lacks the phenyl group.
Bis(trimethylsilyl)methyllithium: Contains two trimethylsilyl groups instead of one.
Tris(trimethylsilyl)methyllithium: Contains three trimethylsilyl groups.
Uniqueness
Lithium;methyl-phenyl-trimethylsilylsilanide is unique due to the presence of both a phenyl group and a trimethylsilyl group, which provides a distinct reactivity profile compared to other organolithium compounds. This combination allows for unique applications in organic synthesis and material science .
Propriétés
Numéro CAS |
823207-38-1 |
|---|---|
Formule moléculaire |
C10H17LiSi2 |
Poids moléculaire |
200.4 g/mol |
Nom IUPAC |
lithium;methyl-phenyl-trimethylsilylsilanide |
InChI |
InChI=1S/C10H17Si2.Li/c1-11(12(2,3)4)10-8-6-5-7-9-10;/h5-9H,1-4H3;/q-1;+1 |
Clé InChI |
MOLWQNFEDSPGFO-UHFFFAOYSA-N |
SMILES canonique |
[Li+].C[Si-](C1=CC=CC=C1)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Benzimidazole, 2-[2-(4-ethyl-5-methyl-1H-imidazol-2-yl)phenyl]-](/img/structure/B14227018.png)
![2-Furancarboxamide, N-[(3,4-dimethoxyphenyl)methyl]-5-nitro-](/img/structure/B14227032.png)
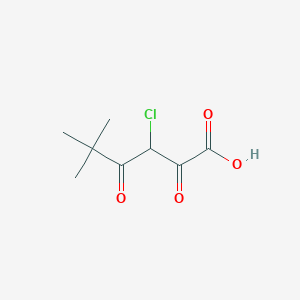
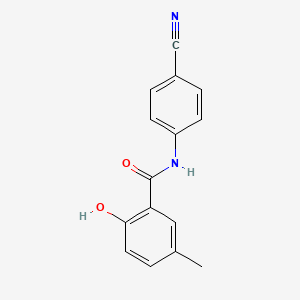
![2-[(Oct-1-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14227049.png)
![N-[4-(5-Phenylpenta-2,4-dienoyl)phenyl]benzamide](/img/structure/B14227050.png)
![Ethyl 6-[(4-methoxyphenyl)methoxy]-3-oxohexanoate](/img/structure/B14227053.png)
![N-(4-{[2-(4-Methoxybenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14227061.png)
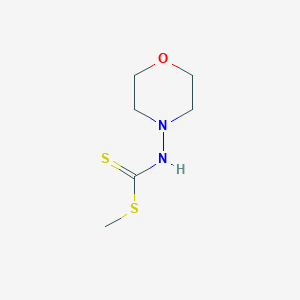
![N,6-Diphenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B14227071.png)
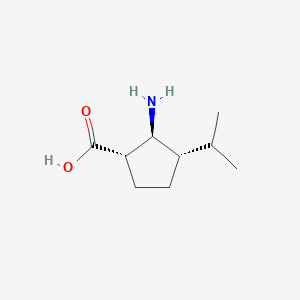
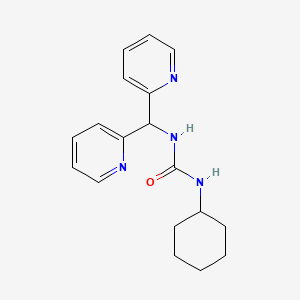
![4,4'-(9,9'-Spirobi[fluorene]-2,2'-diyl)dipyridine](/img/structure/B14227090.png)
![6-Dodecanamine, 5-[(phenylmethoxy)methyl]-, (5R,6R)-](/img/structure/B14227096.png)
